2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylphenoxy group, a fluorophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a fluorophenyl derivative under acidic conditions.
Attachment of the Acetamide Group: The acetamide group is introduced by reacting the thiadiazole intermediate with an appropriate acylating agent, such as acetic anhydride, under basic conditions.
Introduction of the Dimethylphenoxy Group: The final step involves the nucleophilic substitution of the dimethylphenoxy group onto the acetamide intermediate, typically using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenoxy or fluorophenyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]acetamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the specific combination of its functional groups, which confer distinct physicochemical properties and biological activities. The presence of the fluorophenyl group, in particular, enhances its potential as a pharmacologically active compound by improving its binding affinity and selectivity for certain molecular targets.
Properties
Molecular Formula |
C18H16FN3O2S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-4-3-5-15(12(11)2)24-10-16(23)20-18-21-17(22-25-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
AFDLISUDNYFCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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